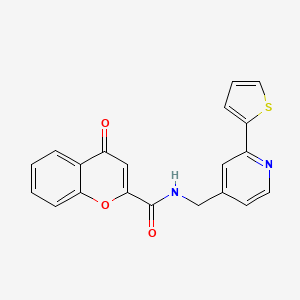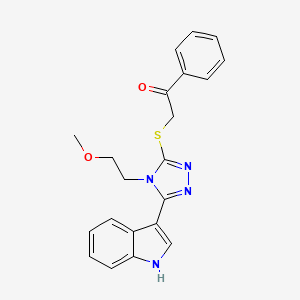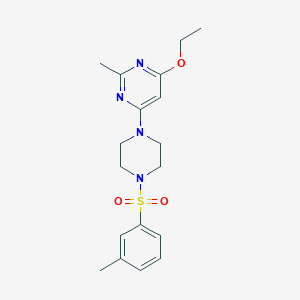
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a subtype of the nAChR family that is widely expressed in the central nervous system (CNS) and plays a critical role in various physiological processes.
作用机制
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride acts as a selective agonist of the α7 nAChR subtype, which is a ligand-gated ion channel that is widely expressed in the CNS. When this compound binds to the α7 nAChR, it induces a conformational change that opens the ion channel, allowing the influx of positively charged ions such as calcium and sodium into the cell. This influx of ions leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play critical roles in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased neuronal activity, enhanced synaptic plasticity, and improved cognitive function. This compound has also been shown to have neuroprotective effects in animal models of CNS disorders, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several advantages as a research tool, including its selectivity for the α7 nAChR subtype, its ability to activate this receptor subtype in a dose-dependent manner, and its relatively long half-life in vivo. However, this compound also has several limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and its potential applications in scientific research. One area of interest is the development of new compounds that are more potent and selective agonists of the α7 nAChR subtype. Another area of interest is the investigation of the therapeutic potential of this compound and related compounds in animal models of CNS disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound and related compounds, particularly with regard to their potential neuroprotective effects.
合成方法
The synthesis of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with 3,5-dimethylpiperidin-1-amine to form the intermediate 1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol. The final step involves the conversion of this intermediate to the hydrochloride salt form of this compound.
科学研究应用
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The α7 nAChR subtype has been implicated in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. This compound has been shown to activate α7 nAChRs in the brain, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play critical roles in cognitive function, learning, and memory.
属性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-5-6-18(16(4)8-13)21-12-17(20)11-19-9-14(2)7-15(3)10-19;/h5-6,8,14-15,17,20H,7,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLWXVZPYUQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2886667.png)
![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)
![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)


![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)

![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)